Cas no 771444-09-8 (3-chlorocyclobutan-1-amine)

3-chlorocyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-chlorocyclobutan-1-amine
- EN300-6732203
- 2385734-59-6
- EN300-2977586
- 771444-09-8
- (1r,3r)-3-chlorocyclobutan-1-amine
- Cyclobutanamine, 3-chloro-
-
- MDL: MFCD32198084
- インチ: 1S/C4H8ClN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
- InChIKey: PDZYRHPVCWHKOD-UHFFFAOYSA-N
- ほほえんだ: C1(N)CC(Cl)C1
計算された属性
- せいみつぶんしりょう: 105.0345270g/mol
- どういたいしつりょう: 105.0345270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 49.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 149.0±33.0 °C(Predicted)
- 酸性度係数(pKa): 9.91±0.40(Predicted)
3-chlorocyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2977586-1.0g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 1.0g |
$743.0 | 2023-07-09 | ||
Enamine | EN300-2977586-0.05g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 0.05g |
$624.0 | 2023-09-06 | ||
Enamine | EN300-2977586-2.5g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 2.5g |
$1454.0 | 2023-09-06 | ||
Enamine | EN300-2977586-5.0g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 5.0g |
$2152.0 | 2023-07-09 | ||
Enamine | EN300-2977586-0.5g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 0.5g |
$713.0 | 2023-09-06 | ||
Enamine | EN300-2977586-10.0g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 10.0g |
$3191.0 | 2023-07-09 | ||
Enamine | EN300-2977586-1g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 1g |
$743.0 | 2023-09-06 | ||
Enamine | EN300-2977586-0.1g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 0.1g |
$653.0 | 2023-09-06 | ||
Enamine | EN300-2977586-0.25g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 0.25g |
$683.0 | 2023-09-06 | ||
Enamine | EN300-2977586-5g |
3-chlorocyclobutan-1-amine |
771444-09-8 | 5g |
$2152.0 | 2023-09-06 |
3-chlorocyclobutan-1-amine 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-chlorocyclobutan-1-amineに関する追加情報
3-Chlorocyclobutan-1-amine (CAS No. 771444-09-8): A Comprehensive Overview
3-Chlorocyclobutan-1-amine (CAS No. 771444-09-8) is a versatile compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its chlorinated cyclobutane ring and an amine group, which confer it with distinct chemical properties and reactivity profiles.
The 3-chlorocyclobutan-1-amine molecule is of particular interest in the pharmaceutical industry due to its potential as a building block for the synthesis of more complex molecules. Recent studies have explored its use as an intermediate in the development of novel drugs, particularly those targeting neurological disorders and cancer. The chlorine substituent on the cyclobutane ring provides a handle for further functionalization, allowing chemists to introduce a wide range of substituents to tailor the compound's properties for specific therapeutic applications.
In the realm of organic synthesis, 3-chlorocyclobutan-1-amine has been utilized in various reactions, including nucleophilic substitution, cross-coupling, and ring-opening reactions. Its amine functionality makes it an excellent nucleophile, enabling it to participate in a variety of synthetic transformations. For instance, researchers have successfully employed 3-chlorocyclobutan-1-amine in the synthesis of complex heterocyclic compounds, which are essential components of many bioactive molecules.
One of the key advantages of 3-chlorocyclobutan-1-amine is its stability under a wide range of reaction conditions. This stability allows for its use in multi-step synthetic sequences without significant degradation or side reactions. Additionally, its solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF) makes it easy to handle and process in laboratory settings.
Recent advancements in computational chemistry have also contributed to our understanding of 3-chlorocyclobutan-1-amine. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational behavior and electronic structure. These studies have revealed that the chlorine atom on the cyclobutane ring significantly influences the compound's electronic properties, making it an attractive candidate for use in materials science applications such as organic electronics and photovoltaics.
In the context of pharmaceutical research, 3-chlorocyclobutan-1-amine has shown promise as a lead compound for the development of new drugs. Preclinical studies have demonstrated its potential as a modulator of specific receptors and enzymes involved in various disease pathways. For example, researchers at a leading pharmaceutical company have reported that derivatives of 3-chlorocyclobutan-1-amine exhibit potent inhibitory activity against certain kinases implicated in cancer progression. These findings highlight the compound's versatility and potential as a starting point for drug discovery efforts.
The safety profile of 3-chlorocyclobutan-1-amine is another important consideration for its use in pharmaceutical applications. Toxicological studies have shown that it is generally well-tolerated at low concentrations, although higher doses may require careful monitoring due to potential side effects. Ongoing research aims to optimize the safety and efficacy of 3-chlorocyclobutan-1-amine derivatives through structure-activity relationship (SAR) studies and pharmacokinetic profiling.
In conclusion, 3-chlorocyclobutan-1-amine (CAS No. 771444-09-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties, 3-chlorocyclobutan-1-amine is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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